1-(benzylsulfonyl)pyrrolidine
Overview
Description
1-(benzylsulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.08234989 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
1-(Benzylsulfonyl)pyrrolidine has been identified as an active compound against certain bacteria. Ajani et al. (2012) synthesized a series of sulfonamide compounds, including this compound, and tested their antibacterial activities. The study found that this compound was particularly effective against Staphylococcus aureus, showing promising potential as an antibacterial agent (Ajani et al., 2012).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives of this compound. For example, Fei (2004) described a multi-step synthesis process to create 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, highlighting the compound's potential for further chemical applications (Fei, 2004). Additionally, Smolobochkin et al. (2017) developed a method for synthesizing 1-(arylsulfonyl)pyrrolidines, indicating the versatility and adaptability of this compound in chemical syntheses (Smolobochkin et al., 2017).
Catalytic and Chemical Reactions
This compound also plays a role in various catalytic and chemical reactions. Singh et al. (2013) demonstrated the use of a derivative, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, as an effective catalyst in the Michael addition of cyclohexanone and cyclopentanone to nitroolefins (Singh et al., 2013). Furthermore, Quintard and Alexakis (2009) explored the use of 1,2-bis(sulfone)vinylenes in aminocatalysis, leading to new gem-disulfones, showcasing the compound's application in novel chemical transformations (Quintard & Alexakis, 2009).
Pharmaceutical and Medical Applications
In the pharmaceutical field, derivatives of this compound have been explored for various applications. For instance, Lall et al. (2012) described the synthesis of a key intermediate involving a pyrrolidine derivative for the preparation of an antibiotic targeting respiratory tract infections (Lall et al., 2012). Additionally, Brown et al. (1991) utilized 2-phenylsulphonyl-pyrrolidines in the synthesis of alkaloids, highlighting the compound's significance in developing natural product analogs (Brown et al., 1991).
Miscellaneous Applications
The versatility of this compound extends to various other fields. For example, Xie et al. (2010) reported a synthesis method for pyrrolidin-2-ones, demonstrating the compound's utility in generating diverse chemical structures (Xie et al., 2010). Moreover, Chesna et al. (2017) studied a hydrogen-bonded co-crystal structure involving a derivative of pyrrolidine, showcasing its application in crystallography and materials science (Chesna et al., 2017).
Properties
IUPAC Name |
1-benzylsulfonylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXWZKFDBNAQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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